Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride
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Overview
Description
Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride is a phosphonium salt that has garnered attention in various fields of chemistry due to its unique properties and applications. This compound is characterized by the presence of a triphenylphosphonium group attached to a phenylsulfanyl methyl group, with chloride as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method includes the use of phenylsulfanylmethyl chloride as the alkylating agent. The reaction is carried out in an inert atmosphere, often under nitrogen, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, while the phosphonium group can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used for the oxidation of the phenylsulfanyl group.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for the reduction of the phosphonium group.
Major Products
Substitution Products: Depending on the nucleophile, various substituted phosphonium salts can be formed.
Oxidation Products: Oxidation of the phenylsulfanyl group leads to the formation of sulfoxides or sulfones.
Reduction Products: Reduction of the phosphonium group can yield phosphine derivatives.
Scientific Research Applications
Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride finds applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific cellular pathways.
Industry: It is utilized in the synthesis of various industrial chemicals and materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride involves its interaction with specific molecular targets. The phosphonium group can interact with nucleophilic sites in biological molecules, while the phenylsulfanyl group can undergo redox reactions, influencing cellular redox states. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphonium Chloride: Lacks the phenylsulfanyl group, making it less versatile in redox reactions.
Methoxymethyltriphenylphosphonium Chloride: Contains a methoxymethyl group instead of phenylsulfanyl, leading to different reactivity and applications.
Benzyltriphenylphosphonium Chloride: Features a benzyl group, which alters its chemical behavior compared to the phenylsulfanyl derivative.
Uniqueness
Triphenyl[(phenylsulfanyl)methyl]phosphonium chloride is unique due to the presence of the phenylsulfanyl group, which imparts distinct redox properties and enhances its utility in various chemical reactions and biological applications.
Properties
Molecular Formula |
C25H23ClPS+ |
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Molecular Weight |
421.9 g/mol |
IUPAC Name |
triphenyl(phenylsulfanylmethyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C25H22PS.ClH/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)21-27-25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1; |
InChI Key |
OAUXBAZCEXSXGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CSC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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